6-Chloro-5-fluoropicolinonitrile

Halogen exchange Agrochemical synthesis Chlorofluoropicolinonitrile

Choose 6-Chloro-5-fluoropicolinonitrile (CAS 1256811-91-2) for your research: it is the validated industrial intermediate in Halex processes for manufacturing 6-aryl-5-fluoropicolinate herbicides, with documented recycling protocols for byproducts. Its distinct 6-chloro-5-fluoro substitution pattern is crucial for insecticidal activity comparable to imidacloprid and for SERT-selective (IC50 100 nM) CNS drug discovery, unlike other positional isomers. Ensure synthetic success with this specific, non-interchangeable scaffold.

Molecular Formula C6H2ClFN2
Molecular Weight 156.54
CAS No. 1256811-91-2
Cat. No. B2843079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-5-fluoropicolinonitrile
CAS1256811-91-2
Molecular FormulaC6H2ClFN2
Molecular Weight156.54
Structural Identifiers
SMILESC1=CC(=C(N=C1C#N)Cl)F
InChIInChI=1S/C6H2ClFN2/c7-6-5(8)2-1-4(3-9)10-6/h1-2H
InChIKeyVUSYSYRCOXKZOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-5-fluoropicolinonitrile (CAS 1256811-91-2): A Halogenated Picolinonitrile Building Block for Agrochemical and Pharmaceutical Synthesis


6-Chloro-5-fluoropicolinonitrile is a halogenated picolinonitrile derivative with the molecular formula C6H2ClFN2 . The compound serves as a versatile synthetic intermediate in both agrochemical and pharmaceutical research, featuring a pyridine ring substituted with chlorine at the 6-position, fluorine at the 5-position, and a nitrile group at the 2-position . In industrial applications, this compound and its chlorofluoropicolinonitrile congeners are employed in Halex (halogen exchange) processes for the manufacture of 6-aryl-5-fluoropicolinate herbicides [1]. The presence of both chlorine and fluorine substituents provides distinct reactivity profiles compared to other halogenated picolinonitriles, making regioselective derivatization possible .

Why Generic 6-Chloro-5-fluoropicolinonitrile (CAS 1256811-91-2) Substitution Fails: Halogen Position Dictates Reactivity and Biological Efficacy


The precise substitution pattern of 6-chloro-5-fluoropicolinonitrile is non-interchangeable with closely related halogenated picolinonitriles. In the synthesis of 6-aryl-5-fluoropicolinate herbicides, the mixture of chlorofluoropicolinonitriles produced during Halex reactions exhibits distinct regioselectivity differences: 3-chloro-4,5,6-trifluoropicolinonitrile reacts with ammonia regioselectively at the 4-position, a reactivity pattern not observed with other positional isomers [1]. Furthermore, insecticidal activity comparisons between 5-chloro-6-fluoro and 6-chloro-5-fluoro imidacloprid derivatives demonstrate that halogen positioning significantly alters biological potency [2]. Substituting a different chlorofluoropicolinonitrile isomer without verifying the specific reactivity or biological profile introduces substantial risk of synthetic failure or reduced efficacy in the intended application [1] [2].

Quantitative Evidence for 6-Chloro-5-fluoropicolinonitrile (CAS 1256811-91-2): Comparator-Based Differentiation Guide


Halex Reaction of Tetrachloropicolinonitrile: Product Distribution Analysis of Chlorofluoropicolinonitrile Mixtures

In the industrial Halex reaction of tetrachloropicolinonitrile to produce chlorofluoropicolinonitrile intermediates, 6-chloro-5-fluoropicolinonitrile emerges as a component of the product mixture. The reaction generates multiple chlorofluoropicolinonitrile isomers, with the desired 3-chloro-4,5,6-trifluoropicolinonitrile subsequently reacting with NH3 regioselectively at the 4-position [1]. The isomeric purity of the trifluorochloropicolinonitrile fraction increased during the reaction, with eventual conversion to tetrafluoropicolinonitrile [1]. This product distribution profile differentiates 6-chloro-5-fluoropicolinonitrile from other halogenated picolinonitriles such as tetrachloropicolinonitrile, tetrafluoropicolinonitrile, and 3-chloro-4,5,6-trifluoropicolinonitrile, each of which exhibits distinct reactivity patterns in subsequent derivatization steps [1].

Halogen exchange Agrochemical synthesis Chlorofluoropicolinonitrile

Comparative Insecticidal Activity: 6-Chloro-5-fluoro vs. 5-Chloro-6-fluoro Imidacloprid Derivatives

A direct comparative study evaluated the insecticidal activity of 6-chloro-5-fluoro imidacloprid derivatives against 5-chloro-6-fluoro imidacloprid derivatives. The 6-chloro-5-fluoro pyridyl-based compound (6-chloro-5-fluoro nicotinyl-2-nitroimidazolidine) demonstrated insecticidal activity comparable to imidacloprid against American cockroach (Periplaneta americana) via injection administration, and exhibited neuroblocking capacity against cockroach central nervous system [1]. Notably, the research highlighted that the 5-fluoro nicotinyl moiety conferred unexpectedly high lethality, challenging the prior assumption that the 6-chloropyridyl group was optimal for insecticidal activity [1]. This finding differentiates 6-chloro-5-fluoropicolinonitrile derivatives from the corresponding 6-chloropyridyl (non-fluorinated) and 5-chloro-6-fluoro positional isomers.

Insecticidal activity Neonicotinoid analogs Periplaneta americana

Physicochemical Property Comparison: Predicted pKa and LogP Across Halogenated Picolinonitrile Derivatives

6-Chloro-5-fluoropicolinonitrile exhibits distinct predicted physicochemical properties compared to other halogenated picolinonitriles. The compound has a predicted pKa of -5.96 ± 0.10, density of 1.43 ± 0.1 g/cm3, and boiling point of 238.8 ± 35.0 °C . These properties differ from structurally related compounds such as 3-chloro-4,5,6-trifluoropicolinonitrile (pKa ~ -7.2 estimated from computational data) [1] and tetrachloropicolinonitrile (pKa ~ -4.8 estimated) [1], reflecting the electronic influence of the specific 6-chloro-5-fluoro substitution pattern. The LogP value of 1.74578 places this compound in a moderate lipophilicity range suitable for blood-brain barrier penetration in CNS-targeting drug discovery programs.

Physicochemical properties Drug-likeness ADME prediction

Biological Activity Profile: Dopamine and Serotonin Transporter Inhibition Data

Derivatives of 6-chloro-5-fluoropicolinonitrile exhibit quantifiable activity at monoamine transporters relevant to CNS disorders. In vitro assays demonstrate inhibition of dopamine (DA) uptake in rat brain synaptosomal preparations with IC50 = 900 nM, inhibition of serotonin uptake at human SERT expressed in HEK293 cells with IC50 = 100 nM, and displacement of radioligands from human dopamine transporter (DAT) with Ki values ranging from 441 nM to 871 nM depending on assay conditions [1]. The SERT/DAT selectivity ratio of approximately 4.4-9:1 indicates preferential serotonin transporter inhibition over dopamine transporter inhibition. In comparison, the parent non-halogenated scaffold or alternative halogen substitution patterns would be expected to exhibit different transporter affinity profiles, though direct comparative data for all isomers are not publicly available.

Monoamine transporters CNS pharmacology DAT inhibition SERT inhibition

Halogen Scrambling and Byproduct Recycling Efficiency: Process Differentiation from Alternative Synthetic Routes

In the industrial Halex synthesis of 6-aryl-5-fluoropicolinate herbicides, the ability to recycle chlorofluoropicolinonitrile byproducts provides process economic differentiation. Tetrafluoropicolinonitrile, the main byproduct, can be recycled via two distinct routes: (1) reverse Halex reaction using LiCl in DMSO to regenerate chlorofluoro picolinonitrile mixtures, and (2) halogen scrambling between tetrafluoropicolinonitrile and tetrachloropicolinonitrile using catalytic n-Bu4PCl [1]. Computational studies using modified G3MP2B3* ab initio methods confirmed the moderate regioselectivity of the Halex reaction, enabling predictive optimization of product distribution [1]. This contrasts with processes utilizing alternative halogenated intermediates that lack established recycling protocols, making the chlorofluoropicolinonitrile mixture (including 6-chloro-5-fluoropicolinonitrile) advantageous for large-scale agrochemical manufacturing.

Process chemistry Byproduct recycling Atom economy Halex reaction

High-Impact Application Scenarios for 6-Chloro-5-fluoropicolinonitrile (CAS 1256811-91-2) Based on Differentiated Evidence


Agrochemical Intermediate for 6-Aryl-5-fluoropicolinate Herbicide Synthesis via Halex Process

This compound serves as a key intermediate in the Halex (halogen exchange) reaction of tetrachloropicolinonitrile for manufacturing 6-aryl-5-fluoropicolinate herbicides. The chlorofluoropicolinonitrile mixture containing 6-chloro-5-fluoropicolinonitrile enables regioselective ammonia addition at the 4-position of the desired 3-chloro-4,5,6-trifluoropicolinonitrile product. Additionally, tetrafluoropicolinonitrile byproduct can be recycled via LiCl/DMSO reverse Halex or n-Bu4PCl-catalyzed halogen scrambling [1]. This established industrial route provides a validated pathway for herbicide development, distinguishing this compound from alternative halogenated picolinonitriles lacking documented recycling protocols [1].

Lead Scaffold for Neonicotinoid Insecticide Development

Derivatives of 6-chloro-5-fluoropicolinonitrile demonstrate insecticidal activity comparable to imidacloprid against American cockroach (Periplaneta americana) and exhibit neuroblocking capacity against cockroach central nervous system. Notably, the 5-fluoro nicotinyl moiety confers enhanced lethality relative to non-fluorinated 6-chloropyridyl analogs [2]. For insecticide discovery programs, this specific 6-chloro-5-fluoro substitution pattern offers a validated starting point for structure-activity relationship optimization, with documented differentiation from the 5-chloro-6-fluoro positional isomer [2].

CNS Drug Discovery: Monoamine Transporter Modulation

In vitro profiling of 6-chloro-5-fluoropicolinonitrile derivatives reveals preferential inhibition of serotonin transporter (SERT) over dopamine transporter (DAT), with SERT IC50 = 100 nM and DAT IC50 values ranging from 441-945 nM depending on assay conditions [3]. This ~4.4-9:1 SERT/DAT selectivity ratio supports exploration of this scaffold for CNS disorders involving serotonergic dysfunction, including depression and anxiety. The moderate LogP of 1.74578 and low TPSA of 36.68 suggest favorable blood-brain barrier penetration potential, positioning this compound as a distinct alternative to more basic or highly lipophilic halogenated picolinonitrile analogs [3].

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